![molecular formula C18H19N3O3 B2573419 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide CAS No. 446278-70-2](/img/structure/B2573419.png)
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide
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Description
“6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group and is synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups, leading to imines, amines, thioureas, and hydrazones .
Scientific Research Applications
Chemosensor Systems
This compound has been utilized in the development of chemosensor systems . These systems are designed to detect specific chemical substances, and the compound’s derivatives exhibit high selectivity for anions . The presence of amino groups in the structure allows for further functionalization, leading to the creation of imines, amines, thioureas, and hydrazones, which can be tailored for specific sensor applications .
Fluorescent Chemosensors
The derivatives of this compound have properties that make them highly effective as fluorescent chemosensors . They can be used to detect various cations like H+, Zn2+, Cd2+, and Hg2+ through the photoinduced electron transfer (PET) effect . Adjusting the fluorophore structure within these systems can change the sensor properties and the working effect, such as shifting to photoinduced charge transfer (PCT) when using naphthalimide derivatives .
Ionochromic Sensors
Ionochromic sensors: are another application where this compound’s derivatives can be employed. These sensors change color in the presence of specific ions, making them useful for visual detection of cations and anions. The compound’s structure, with a free amino group, allows for the introduction of additional complex-forming fragments and/or fluorophores, enhancing the effectiveness and selectivity of the sensors .
Synthesis of Isoquinoline-1,3-diones
The compound serves as a key substrate in the synthesis of isoquinoline-1,3-diones . These diones have garnered attention for their potential use in various synthetic methods that are simple, mild, green, and efficient. The compound’s derivatives can be synthesized using different radical precursors, which include elements like carbon, sulfur, phosphorus, nitrogen, silicon, and bromine .
properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-20-15(22)10-2-1-3-11-21-17(23)13-8-4-6-12-7-5-9-14(16(12)13)18(21)24/h4-9H,1-3,10-11,19H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFNKPBWCDFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide |
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